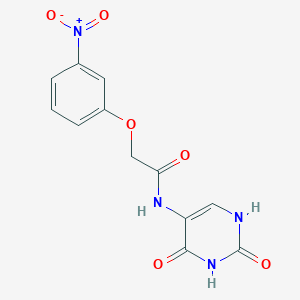

N-(2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)-2-(3-硝基苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide is a chemical compound with potential relevance in various scientific and industrial applications. This compound, like its analogs, has been the subject of studies focusing on synthesis methods, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including alkylation, nitration, and the use of palladium-based catalytic systems for specific reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the complexity and precision required in chemical synthesis, utilizing specific reaction conditions to achieve high yields (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using spectroscopic methods, including IR, ^1H NMR, and mass spectrometry, to validate the synthesis outcomes and to elucidate the structure-activity relationships that underpin their potential applications (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(3-nitrophenoxy)acetamide often highlight their reactivity and potential for further modification. Studies have explored reactions under various conditions to synthesize derivatives with enhanced or desired properties (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).

科学研究应用

双重抑制活性

N-(2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)-2-(3-硝基苯氧基)乙酰胺衍生物因其对胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 等关键酶的有效双重抑制活性而受到探索。这些酶对于 DNA 合成和细胞分裂至关重要,使得这些衍生物在癌症研究中具有价值。该研究重点介绍了经典和非经典 2-氨基-4-氧代-5-芳基硫基-取代-6-甲基噻吩并[2,3-d]嘧啶抗叶酸的合成和评估,展示了它们作为双重抑制剂的潜力和显着的效力。经典类似物表现出优异的抑制活性,迄今为止是已知最有效的对人 TS 和 DHFR 的双重抑制剂 (Gangjee 等人,2008)。

环境污染物降解

环境应用包括降解环境污染物,例如对硝基苯酚 (4-NP),主要用于制造药物和杀虫剂。从罗多球菌 opacus SAO101 中鉴定出一个新的 4-NP 降解基因簇,揭示了 4-NP 的微生物降解途径,并为受污染场地的生物修复提供了潜在策略 (Kitagawa 等人,2004)。

光催化降解研究

以 N-(2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)-2-(3-硝基苯氧基)乙酰胺为模型化合物,探索了药物化合物的光催化降解,以了解在紫外线和阳光照射下的降解动力学。这项研究为环境化学领域做出了贡献,提供了从水中去除持久性有机污染物的见解 (Jallouli 等人,2017)。

抗炎和镇痛活性

此外,还报道了 N-(2,4-二氧代-1,2,3,4-四氢-5-嘧啶基)-2-(3-硝基苯氧基)乙酰胺衍生物的合成和评估,以了解其抗炎和镇痛活性。这些研究旨在开发具有潜在治疗应用的新化学实体,突出了这些化合物的药理学意义 (Rani 等人,2014)。

属性

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O6/c17-10(14-9-5-13-12(19)15-11(9)18)6-22-8-3-1-2-7(4-8)16(20)21/h1-5H,6H2,(H,14,17)(H2,13,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMSLPLZFFVUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)NC2=CNC(=O)NC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(3-nitrophenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5543302.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1-naphthamide](/img/structure/B5543317.png)

![3-phenyl-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5543340.png)

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)